Cas no 1361566-21-3 (2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine)

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine is a halogenated pyridine derivative characterized by its unique structural features, including a fluorine substituent at the 2-position and a 2,3,6-trichlorophenyl group at the 3-position of the pyridine ring. This compound exhibits potential utility as an intermediate in agrochemical and pharmaceutical synthesis, owing to its electron-withdrawing properties and steric effects, which can influence reactivity and binding interactions. The presence of multiple halogens enhances its stability and may contribute to selective functionalization in cross-coupling reactions. Its distinct substitution pattern makes it valuable for designing specialized molecules in medicinal chemistry and crop protection research.
2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine structure
1361566-21-3 structure
Product name:2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine
CAS No:1361566-21-3
MF:C11H5Cl3FN
MW:276.521503210068
CID:4793833

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine
    • Inchi: 1S/C11H5Cl3FN/c12-7-3-4-8(13)10(14)9(7)6-2-1-5-16-11(6)15/h1-5H
    • InChI Key: HMWIRNUPBDTEEB-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C1C(=NC=CC=1)F)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Topological Polar Surface Area: 12.9
  • XLogP3: 4.8

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013031660-1g
2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine
1361566-21-3 97%
1g
1,519.80 USD 2021-05-31
Alichem
A013031660-250mg
2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine
1361566-21-3 97%
250mg
484.80 USD 2021-05-31
Alichem
A013031660-500mg
2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine
1361566-21-3 97%
500mg
831.30 USD 2021-05-31

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine Related Literature

Additional information on 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine

Introduction to 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine (CAS No. 1361566-21-3) and Its Emerging Applications in Chemical Biology

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine, identified by the chemical formula CAS No. 1361566-21-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This heterocyclic compound features a pyridine core substituted with a fluorine atom at the 2-position and a 2,3,6-trichlorophenyl group at the 3-position. The presence of both fluorine and chlorine substituents imparts distinct reactivity and binding characteristics, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

The fluorine atom in 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine is particularly noteworthy, as fluorinated compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. In drug design, fluorine atoms can modulate lipophilicity, hydrogen bonding interactions, and electronic distributions within a molecule, thereby influencing its overall efficacy. The trichlorophenyl moiety further contributes to the compound's complexity by introducing multiple chlorine atoms, which can serve as hydrogen bond acceptors or participate in π-stacking interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions of 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine with biological receptors. Studies have demonstrated that this compound can exhibit high affinity for certain enzyme active sites and binding pockets due to its rigid aromatic system and electron-withdrawing substituents. Such properties make it an attractive candidate for designing selective inhibitors or modulators of therapeutic interest.

In the realm of medicinal chemistry, derivatives of 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine have been explored for their potential as kinase inhibitors, particularly in targeting tyrosine kinases involved in cancer signaling pathways. The combination of fluorine and trichlorophenyl groups provides a favorable balance of steric hindrance and electronic tuning, allowing for precise optimization of binding affinity and selectivity. Preliminary in vitro studies have shown promising results in disrupting aberrant signaling cascades associated with oncogenic mutations.

Moreover, the agrochemical industry has leveraged the structural features of 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine to develop novel pesticides with improved efficacy against resistant pests. The electron-deficient nature of the pyridine ring enhances its ability to interact with biological targets in pests while minimizing off-target effects on non-target organisms. This underscores the versatility of this compound as a building block for diverse applications beyond human health.

The synthesis of 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine presents unique challenges due to the sensitivity of fluorinated intermediates and the need for precise regioselectivity in introducing chlorine atoms. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been particularly useful in constructing the desired framework while maintaining high yields and purity.

Future research directions may focus on expanding the chemical space around 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine by introducing additional functional groups or exploring different substitution patterns. Techniques such as parallel synthesis and high-throughput screening could accelerate the discovery of new derivatives with enhanced biological activity. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes that minimize waste generation and energy consumption.

The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for exploring the potential of 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine. Predictive models can help identify optimal analogs based on structural descriptors and predicted binding affinities. Such computational approaches complement traditional experimental methods by providing rapid insights into molecular interactions and optimizing lead compounds for further development.

In conclusion,2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine (CAS No. 1361566-21-3) represents a structurally intriguing compound with broad applications in chemical biology. Its unique combination of fluorine and trichlorophenyl substituents makes it a versatile scaffold for developing therapeutics targeting various diseases. As research continues to uncover new synthetic strategies and biological functions,this compound is poised to play an increasingly important role in advancing both pharmaceuticals and agrochemicals.

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